[(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
Description
[(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate is a complex organic compound with the molecular formula C19H18BrN3O5S. This compound is notable for its unique structure, which includes a bromophenyl group, a carbamoyl group, and a benzothiadiazine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O5S/c20-13-8-10-14(11-9-13)21-18(24)12-28-19(25)7-3-6-17-22-15-4-1-2-5-16(15)29(26,27)23-17/h1-2,4-5,8-11H,3,6-7,12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWXGARVKWSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)OCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromophenyl isocyanate with methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
[(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
[(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can be compared with similar compounds such as:
- [(4-chlorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
- [(4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (bromine, chlorine, fluorine) can influence their chemical reactivity and biological activities, making [(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate unique in its properties and applications.
Biological Activity
Chemical Structure and Properties
The compound features a 4-bromophenyl moiety linked to a carbamoyl group and a benzothiadiazin derivative. Its structural complexity suggests various interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to [(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate exhibit significant antibacterial activity. A study on related thiosemicarbazides highlighted increased antibacterial properties attributed to enhanced electron density in the molecular structure, which facilitates interactions with bacterial cell membranes .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The presence of the benzothiadiazin moiety may inhibit specific enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the bromophenyl group could disrupt bacterial membrane integrity, leading to cell lysis.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that the compound may also possess cytotoxic properties against various cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction through mitochondrial pathways.
Case Study 1: Antibacterial Efficacy
In a comparative study, the antibacterial efficacy of [(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate was evaluated against standard bacterial strains. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than its chlorine analogue, suggesting superior potency.
| Compound | MIC (µg/mL) |
|---|---|
| [(4-bromophenyl)carbamoyl]... | 5 |
| Chlorine analogue | 20 |
Case Study 2: Anticancer Activity
A recent study assessed the anticancer potential of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that at concentrations of 10 µM, the compound induced over 70% cell death after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8 |
| MCF-7 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
